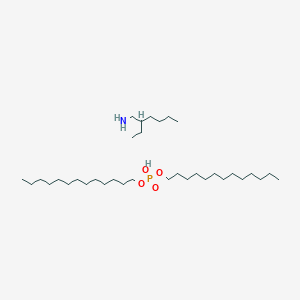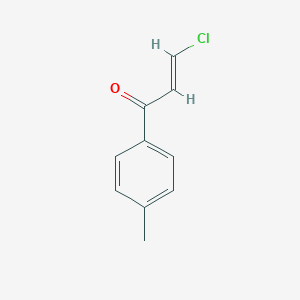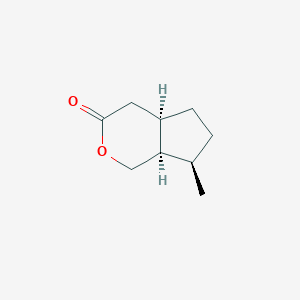
(2-Ethylhexyl)ammonium ditridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexyl)ammonium ditridecyl phosphate is a chemical compound with the molecular formula C34H74NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of (2-Ethylhexyl)ammonium ditridecyl phosphate involves the reaction of 1-Tridecanol with hydrogen phosphate, followed by the addition of 2-ethyl-1-hexanamine. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Análisis De Reacciones Químicas
(2-Ethylhexyl)ammonium ditridecyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Ethylhexyl)ammonium ditridecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as an extractant for the recovery of metals like vanadium due to its high extraction efficiency In biology, it may be used in studies involving cell membranes and lipid interactionsIn industry, it is used in the formulation of lubricants and surfactants .
Mecanismo De Acción
The mechanism of action of (2-Ethylhexyl)ammonium ditridecyl phosphate involves its interaction with molecular targets such as metal ions and lipid membranes. It forms complexes with metal ions, facilitating their extraction and separation. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
(2-Ethylhexyl)ammonium ditridecyl phosphate can be compared with similar compounds such as di-(2-ethylhexyl) phosphoric acid and tributyl phosphate. While all these compounds are used as extractants, this compound is unique due to its specific molecular structure, which provides distinct extraction properties and interactions with metal ions . Other similar compounds include 1-Tridecanol and 2-ethyl-1-hexanamine .
Propiedades
Número CAS |
15567-28-9 |
|---|---|
Fórmula molecular |
C34H74NO4P |
Peso molecular |
591.9 g/mol |
Nombre IUPAC |
ditridecyl phosphate;2-ethylhexylazanium |
InChI |
InChI=1S/C26H55O4P.C8H19N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-6-8(4-2)7-9/h3-26H2,1-2H3,(H,27,28);8H,3-7,9H2,1-2H3 |
Clave InChI |
ABNVXNXVSXFNOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CCCCC(CC)CN |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.CCCCC(CC)C[NH3+] |
| 15567-28-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)












